Neodymium(III) nitrate hydrate

Description

Properties

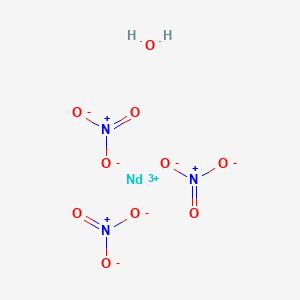

IUPAC Name |

neodymium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.H2O/c3*2-1(3)4;;/h;;;;1H2/q3*-1;+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAUVGSMHERLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3NdO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746556 | |

| Record name | Neodymium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13746-96-8 | |

| Record name | Neodymium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating Non-Aqueous Frontiers: A Technical Guide to the Solubility of Neodymium(III) Nitrate Hydrate in Organic Solvents

Foreword

For the modern researcher, scientist, and drug development professional, the ability to manipulate inorganic compounds in organic media is a cornerstone of innovation. From the synthesis of advanced materials to the formulation of novel therapeutic agents, the solubility of metal salts in non-aqueous solvents is a critical parameter that dictates reaction kinetics, product purity, and the overall feasibility of a given process. This guide provides an in-depth exploration of the solubility characteristics of Neodymium(III) nitrate hydrate, a versatile lanthanide salt with burgeoning applications in catalysis, materials science, and beyond. Herein, we move beyond simple data reporting to offer a holistic understanding of the principles governing its solubility, practical methodologies for its determination, and a glimpse into its diverse applications in organic systems.

Introduction to Neodymium(III) Nitrate Hydrate

Neodymium(III) nitrate hydrate, typically available as the hexahydrate [Nd(NO₃)₃·6H₂O], is a crystalline solid characterized by its striking violet-pink hue.[1] As a member of the lanthanide series, neodymium possesses unique electronic properties that make it invaluable in a range of high-tech applications, including the production of powerful permanent magnets, specialty glass, and lasers.[2][3] While its high solubility in water is well-documented, a comprehensive understanding of its behavior in organic solvents is essential for unlocking its full potential in organic synthesis and materials chemistry.[2][4] This guide will serve as a technical resource for professionals navigating the complexities of utilizing Neodymium(III) nitrate hydrate in non-aqueous environments.

Quantitative Solubility Profile in Organic Solvents

Table 1: Quantitative Solubility of Lanthanum(III) Nitrate Hexahydrate in Various Organic Solvents at 25°C [5]

| Solvent Class | Solvent | Dielectric Constant (at 20°C) | Solubility (g / 100 g solvent) |

| Alcohols | Methanol | 32.7 | 125.8 |

| Ethanol | 24.5 | 105.2 | |

| 1-Propanol | 20.1 | 85.3 | |

| 2-Propanol | 19.9 | 70.1 | |

| 1-Butanol | 17.5 | 65.7 | |

| Ketones | Acetone | 20.7 | 45.2 |

| Methyl Ethyl Ketone | 18.5 | 30.5 | |

| Esters | Ethyl Acetate | 6.02 | 15.1 |

| Ethers | Tetrahydrofuran (THF) | 7.6 | 10.8 |

| Diethyl Ether | 4.3 | 1.2 |

Note: This data is for Lanthanum(III) nitrate hexahydrate and should be used as a qualitative and comparative guide for the solubility of Neodymium(III) nitrate hydrate.

Theoretical Underpinnings of Solubility in Organic Media

The dissolution of Neodymium(III) nitrate hydrate in an organic solvent is a complex process governed by several key factors. A nuanced understanding of these principles is crucial for solvent selection and process optimization.

The Role of Solvent Polarity and Coordinating Ability

As evidenced by the data in Table 1, the solubility of lanthanide nitrates is highly dependent on the polarity and coordinating ability of the organic solvent.

-

Polar Protic Solvents: Alcohols, such as methanol and ethanol, exhibit the highest solvating power for Neodymium(III) nitrate hydrate. This is attributed to their high dielectric constants and their ability to form strong hydrogen bonds with the nitrate anions and the water molecules of the hydrate. Furthermore, the oxygen atom of the hydroxyl group can directly coordinate to the Nd³⁺ ion, contributing significantly to the solvation energy.

-

Polar Aprotic Solvents: Ketones and esters are also effective solvents, though generally less so than alcohols. Their carbonyl oxygen can act as a Lewis base, coordinating with the Nd³⁺ ion. The absence of a hydroxyl group for hydrogen bonding with the nitrate anions results in a lower overall solvation energy compared to alcohols.

-

Non-polar Solvents: Ethers and hydrocarbons are poor solvents for ionic salts like Neodymium(III) nitrate hydrate. Their low dielectric constants and weak coordinating abilities are insufficient to overcome the strong electrostatic forces holding the crystal lattice together.

The Influence of the Hydrate Water Molecules

The six water molecules in the hydrate structure play a crucial role in the dissolution process. These water molecules can participate in hydrogen bonding with the solvent and can also be displaced by stronger coordinating solvent molecules. In solvents with poor coordinating ability, the hydrate water molecules are essential for stabilizing the Nd³⁺ ion in solution.

Coordination Chemistry of Neodymium(III) in Solution

In solution, the Nd³⁺ ion will be surrounded by a coordination sphere composed of solvent molecules, nitrate ions, and potentially water molecules. The composition and geometry of this coordination sphere are dependent on the nature of the solvent and the concentration of the salt. Understanding these coordination complexes is vital for predicting reactivity and solution properties. For instance, in organic solvents, the nitrate ions are more likely to directly coordinate with the Nd³⁺ ion compared to in aqueous solutions where they are often displaced by water molecules.[6]

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is the bedrock of any process development. The following section outlines a robust, self-validating protocol for the experimental determination of the solubility of Neodymium(III) nitrate hydrate in organic solvents using the isothermal saturation method followed by gravimetric analysis.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid solute is determined.

Materials and Equipment

-

Neodymium(III) nitrate hydrate (high purity)

-

Organic solvent of interest (analytical grade)

-

Constant temperature water bath or incubator with precise temperature control (± 0.1 °C)

-

Glass vials with airtight screw caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (0.2 µm, solvent-compatible)

-

Analytical balance (readable to ± 0.0001 g)

-

Drying oven

-

Desiccator

Step-by-Step Methodology

-

Sample Preparation: Add an excess amount of Neodymium(III) nitrate hydrate to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Add a known mass of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the constant temperature bath. Stir the mixture vigorously using a magnetic stirrer. Allow the system to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. It is critical to maintain the constant temperature during this step.

-

Sample Withdrawal: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately attach a syringe filter and dispense a known mass of the saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Gravimetric Analysis: Weigh the evaporating dish containing the saturated solution. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 80-100 °C, depending on the solvent's boiling point).

-

Drying to Constant Mass: Dry the sample to a constant mass. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and then weighing it. Repeat this process until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).

-

Calculation: The solubility is calculated as grams of solute per 100 g of solvent using the following formula:

Solubility = (mass of dried solute / (mass of saturated solution - mass of dried solute)) * 100

Self-Validation and Trustworthiness

-

Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.

-

Approach from Supersaturation: As a further validation, a supersaturated solution can be prepared by heating the mixture to a higher temperature and then allowing it to cool to the target temperature while stirring. The solubility determined from this approach should match that obtained from the isothermal saturation method.

Visualization of the Experimental Workflow

Sources

- 1. Neodymium nitrate hexahydrate | H12N3NdO15 | CID 204494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neodymium III Nitrate Hexahydrate (Nd(NO3)3•6H2O,APS: 40-50µm, Purity: 99.9%) [nanoshel.com]

- 3. americanelements.com [americanelements.com]

- 4. Neodymium nitrate - Crystal growing [en.crystalls.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Atomistic Insights into Structure and Dynamics of Neodymium(III) Complexation with a Bis-lactam Phenanthroline Ligand in the Organic Phase - PMC [pmc.ncbi.nlm.nih.gov]

"Neodymium(III) nitrate hydrate" thermal decomposition mechanism

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Neodymium(III) Nitrate Hydrate

Introduction

Neodymium(III) nitrate hydrate, typically encountered as the hexahydrate (Nd(NO₃)₃·6H₂O), is a critical precursor material in the synthesis of high-purity neodymium-based functional materials. Its most significant application lies in the production of neodymium oxide (Nd₂O₃), a key component in the manufacture of high-strength permanent magnets (NdFeB), high-index glass, and catalysts. The precise control of the thermal decomposition process is paramount to achieving the desired stoichiometry, morphology, and purity of the final oxide product. This guide provides a detailed examination of the complex, multi-stage thermal decomposition mechanism of neodymium(III) nitrate hydrate, synthesizing thermoanalytical data with mechanistic theory to offer a comprehensive resource for researchers and materials scientists.

The Overall Decomposition Pathway: A Multi-Stage Transformation

The thermal decomposition of Nd(NO₃)₃·6H₂O is not a simple, single-step process but rather a continuous and complex series of overlapping physical and chemical transformations. The journey from the stable hydrated salt to the final refractory oxide involves melting, dehydration, hydrolysis, molecular condensation, the formation of amorphous intermediate oxynitrates, and finally, the breakdown of these intermediates. The primary volatile products evolved during this process are water, nitric acid (including its azeotrope with water), nitrogen dioxide, and oxygen.[1][2]

Part 1: The Initial Phase - Melting and Molecular Condensation

The decomposition process begins at a relatively low temperature. The first distinct event is the melting of the hexahydrate in its own water of crystallization, which occurs at approximately 328 K (55 °C).[1][2][3] This phase transition from a solid to a liquid state is a crucial precursor to the subsequent chemical changes, as it provides the molecular mobility necessary for the reactions to proceed.

A prevailing mechanistic theory, particularly for lanthanide nitrates, posits that this liquid phase facilitates the condensation of the initial monomeric Nd(NO₃)₃·6H₂O units.[1][2] It is proposed that six moles of the monomer self-assemble into a larger, cyclic cluster, notionally represented as 6[Nd(NO₃)₃·6H₂O].[1] This condensation is a critical conceptual step; it explains why the decomposition does not proceed through the formation of distinct, stable lower hydrates. Instead, the system becomes a complex, multi-component liquid phase that exists far from equilibrium, continuously evolving as the temperature increases.[1][2]

Part 2: Dehydration, Hydrolysis, and Amorphous Oxynitrate Formation

Once in the liquid phase, the decomposition proceeds through the gradual and overlapping loss of water and nitric acid.[1] For light lanthanides like neodymium, this stage is characterized by internal hydrolysis reactions within the molten cluster.[4][5] These reactions lead to the formation of Nd-O-Nd and Nd-OH bonds, releasing water and nitric acid. A significant portion of these volatile products is removed as a 68% HNO₃–32% H₂O azeotrope, a process that occurs continuously within the liquid phase.[1]

This progressive loss of water and nitrate groups results in the formation of a series of intermediate, amorphous neodymium oxynitrates.[1] While the exact structures of these intermediates are difficult to isolate and characterize due to their transient and amorphous nature, the formation of neodymium oxynitrate (NdONO₃) is a key milestone in the decomposition pathway.[3][6][7] The existence of more complex oxynitrate clusters, analogous to the Dy₆O₇(NO₃)₄·6H₂O and Y₄O₄(NO₃)₄ intermediates proposed for other rare earths, is highly probable, indicating a continuous transformation rather than discrete steps.[1][8][9]

The overall reaction for the formation of the simplest oxynitrate can be represented as: Nd(NO₃)₃ → NdONO₃ + 2NO₂ + ½O₂

Part 3: Final Conversion to Neodymium Oxide

At higher temperatures, the intermediate oxynitrates undergo the final stage of thermal degradation. This involves the breakdown of the remaining nitrate groups and the expulsion of any residual water or hydroxyl groups. The primary gaseous products at this stage are nitrogen dioxide (NO₂) and oxygen (O₂).[1][4] This final denitration step leads to the formation of the stable, solid end-product, neodymium(III) oxide (Nd₂O₃).

The decomposition of the neodymium oxynitrate intermediate proceeds as follows: 2NdONO₃ → Nd₂O₃ + 2NO₂ + ½O₂

The resulting Nd₂O₃ is typically a nanocrystalline powder, and its final properties, such as crystallite size and surface area, are highly dependent on the heating rate and atmosphere used during the decomposition.[1]

Data Presentation: Summary of Decomposition Stages

The continuous nature of the decomposition makes it challenging to assign precise temperature ranges. The following table summarizes the key events and transformations in the process.

| Stage | Approximate Temperature Range (°C) | Key Processes | Solid Phase | Gaseous Products |

| I | ~ 55 °C | Melting in water of crystallization | Nd(NO₃)₃·6H₂O (liquid) | - |

| II | 100 - 350 °C | Dehydration, hydrolysis, condensation, gradual loss of HNO₃ | Amorphous oxynitrate precursors | H₂O, HNO₃, HNO₃-H₂O azeotrope |

| III | 350 - 500 °C | Decomposition of intermediate oxynitrates | NdONO₃ and other complex oxynitrates | NO₂, O₂, H₂O |

| IV | > 500 °C | Final denitration and oxide crystallization | Nd₂O₃ (solid) | NO₂, O₂ |

Experimental Protocol: TGA-DSC Analysis of Neodymium(III) Nitrate Hydrate

This protocol outlines a standard methodology for investigating the thermal decomposition of Nd(NO₃)₃·6H₂O using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12]

Objective: To determine the temperature ranges of decomposition, corresponding mass losses, and associated thermal events (endothermic/exothermic).

Instrumentation: A simultaneous TGA-DSC instrument.

Methodology:

-

Instrument Preparation & Calibration:

-

Ensure the TGA microbalance is calibrated using standard calibration weights.[11]

-

Perform temperature calibration using certified reference materials (e.g., Indium, Tin, Zinc).

-

Use an inert crucible, typically alumina or platinum.

-

-

Baseline Correction:

-

Conduct a baseline run with an empty crucible.

-

The temperature program and gas atmosphere for the baseline run must be identical to those used for the sample analysis.[10] This step is crucial to correct for instrument drift and buoyancy effects.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Nd(NO₃)₃·6H₂O directly into the tared TGA crucible.

-

Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

-

Record the precise initial mass.

-

-

TGA-DSC Experiment:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.[13]

-

Begin the temperature program: Heat the sample from ambient temperature (~25 °C) to approximately 800 °C at a constant heating rate of 10 °C/min. A constant heating rate is critical for kinetic analysis and reproducibility.

-

Continuously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

Subtract the baseline from the sample data.

-

Analyze the TGA curve to identify the temperature ranges where mass loss occurs. Quantify the percentage mass loss for each step.

-

Analyze the DTG curve (the first derivative of the TGA curve) to pinpoint the temperatures of maximum decomposition rates.

-

Analyze the DSC curve to characterize the thermal nature of each event (endothermic peaks for melting and decomposition; exothermic peaks for oxidative processes or crystallization).[11]

-

Visualizations

Caption: Overall thermal decomposition pathway of Nd(NO₃)₃·6H₂O.

Caption: Experimental workflow for TGA-DSC analysis.

References

-

Melnikov, P., Arkhangelsky, I., de Albuquerque, D. M., et al. (2019). Thermoanalytical behavior of neodymium nitrate hexahydrate Nd(NO3)3·6H2O. Journal of Thermal Analysis and Calorimetry, 139(6). Available at: [Link]

-

Melnikov, P., Arkhangelsky, I., et al. (2019). Thermoanalytical behavior of neodymium nitrate hexahydrate Nd(NO3)3·6H2O. Semantic Scholar. Available at: [Link]

-

Williams, R. L. (1981). A study of the thermal decomposition of some metal nitrate hydrates by thermal analysis techniques. UH Institutional Repository. Available at: [Link]

-

Haberecht, J., et al. (2005). NdO(NO3). ResearchGate. Available at: [Link]

-

Sztorch, B., et al. (2019). DTA-TG and DSC-TG results for pure manganese nitrate hydrate samples. ResearchGate. Available at: [Link]

-

Haberecht, J., et al. (2005). NdO(NO3). National Institutes of Health (NIH). Available at: [Link]

-

Dhar, D., et al. (2019). Stepwise Nitrate → Dinitrogen Transformation Mediated by a Series of Synthetic Heme/Cobalt and Heme/Copper Assemblies: Modeling Denitrification with Cytochrome c Oxidase Mimics. PubMed Central. Available at: [Link]

-

McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). SlideShare. Available at: [Link]

-

Wikipedia. (n.d.). Neodymium nitrate. Wikipedia. Available at: [Link]

-

TA Instruments. (2020). TGA & SDT Theory and Applications Online Courses. TA Instruments. Available at: [Link]

-

Melnikov, P., et al. (2012). Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Neodymium. Wikipedia. Available at: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

-

Guerreiro, H. M., et al. (2021). THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. International Journal of Development Research. Available at: [Link]

-

Melnikov, P., et al. (2015). Thermolysis mechanism of dysprosium hexahydrate nitrate Dy(NO3)3·6H2O and modeling of intermediate decomposition products. ResearchGate. Available at: [Link]

-

Chemistry Cubed. (2021). Neodymium Compounds & Colors. YouTube. Available at: [Link]

-

Canestrale, C. L., et al. (2014). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. Available at: [Link]

-

Jordi Labs. (n.d.). Thermal Gravimetric Analysis. Jordi Labs. Available at: [Link]

-

Guerreiro, H. M., et al. (2021). THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. International Journal of Development Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Neodymium nitrate - Wikipedia [en.wikipedia.org]

- 4. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 5. journalijdr.com [journalijdr.com]

- 6. researchgate.net [researchgate.net]

- 7. NdO(NO3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fpe.umd.edu [fpe.umd.edu]

- 11. tainstruments.com [tainstruments.com]

- 12. tainstruments.com [tainstruments.com]

- 13. jordilabs.com [jordilabs.com]

The Coordination Chemistry of Neodymium(III) Nitrate Hydrate: A Comprehensive Technical Guide for Researchers

Introduction: The Enduring Allure of Neodymium in Coordination Chemistry

Neodymium, a lanthanide element, possesses a rich and multifaceted coordination chemistry primarily driven by the properties of its trivalent cation, Nd(III).[1] Characterized by a large ionic radius and a preference for high coordination numbers—typically ranging from 8 to 12—the Nd(III) ion forms predominantly ionic bonds with a variety of ligands.[2] The partially filled 4f orbitals, shielded by the outer 5s and 5p electrons, are responsible for the unique spectroscopic and magnetic properties of its complexes, making them valuable in fields as diverse as materials science, catalysis, and biomedical research.[3][4]

Neodymium(III) nitrate hydrate, particularly the hexahydrate form (Nd(NO₃)₃·6H₂O), stands out as a versatile and readily available starting material for the synthesis of a vast array of neodymium-based coordination compounds.[1][5] Its solubility in water and some polar organic solvents, coupled with the labile nature of its coordinated water and nitrate ligands, makes it an excellent precursor for ligand substitution reactions. This guide provides an in-depth exploration of the coordination chemistry of neodymium(III) nitrate hydrate, offering both foundational knowledge and practical insights for researchers, scientists, and drug development professionals. We will delve into its structural intricacies, its role as a synthetic precursor, detailed experimental protocols, and the fascinating applications of the resulting coordination complexes.

I. The Precursor: Unveiling the Structure and Properties of Neodymium(III) Nitrate Hexahydrate

A thorough understanding of the precursor is paramount to harnessing its full potential in synthesis. Neodymium(III) nitrate hexahydrate is a vibrant pinkish-purple crystalline solid that is stable under ambient conditions.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Nd(NO₃)₃·6H₂O |

| Molar Mass | 438.34 g·mol⁻¹[6] |

| Appearance | Vibrant pink/violet solid[6] |

| Crystal System | Triclinic[6][7] |

| Space Group | P1[6] |

| Lattice Constants | a = 9.307 Å, b = 11.747 Å, c = 6.776 Åα = 91.11°, β = 112.24°, γ = 109.15°[6][7] |

| Melting Point | ~70 °C (decomposes)[1] |

| Solubility | Highly soluble in water[5] |

The crystal structure of neodymium(III) nitrate hexahydrate reveals a complex coordination environment. The formula is more accurately represented as [Nd(NO₃)₃(H₂O)₄]·2H₂O.[6] In this structure, the neodymium(III) ion is coordinated to ten oxygen atoms: six from three bidentate nitrate groups and four from water molecules. The remaining two water molecules are present as lattice water.[6] This high coordination number is a hallmark of lanthanide chemistry.

The nitrate ions in the coordination sphere are not merely counterions; they actively participate in shaping the geometry around the metal center. The lability of the coordinated water molecules is a key factor in its utility as a synthetic precursor, as they can be readily displaced by other ligands in solution.

Thermal Behavior: A Stepwise Decomposition

Understanding the thermal stability of neodymium(III) nitrate hexahydrate is crucial for its handling and for designing synthetic routes that involve elevated temperatures. Thermal decomposition is a multi-step process.[8] Initially, the compound melts in its own water of crystallization. As the temperature increases, it undergoes a gradual decomposition, losing water and nitric acid to form a series of intermediate amorphous oxynitrates.[8][9] Ultimately, at high temperatures, it decomposes to form the stable neodymium(III) oxide (Nd₂O₃).[8] This stepwise decomposition underscores the need for careful temperature control in reactions where the integrity of the nitrate ligands is desired in the final product.

II. Neodymium(III) Nitrate Hydrate as a Synthetic Precursor: Gateway to Diverse Coordination Architectures

The primary utility of neodymium(III) nitrate hydrate in coordination chemistry lies in its role as a starting material for the synthesis of a wide range of complexes with tailored properties. The general principle involves the reaction of the hydrated salt with a desired ligand in a suitable solvent system. The choice of solvent is critical and is often dictated by the solubility of both the precursor and the ligand.

Synthesis with Schiff Base Ligands

Schiff bases, with their versatile N and O donor atoms, are excellent ligands for lanthanide ions. The synthesis of neodymium(III) complexes with Schiff bases often involves a straightforward reaction between the hydrated nitrate salt and the pre-synthesized ligand in an alcoholic solvent.[10]

Experimental Protocol: Synthesis of a Neodymium(III)-Schiff Base Complex [10]

-

Ligand Synthesis: Prepare the Schiff base ligand by refluxing equimolar amounts of an aldehyde (e.g., camphor) and an amine (e.g., para-aminobenzoic acid) in ethanol for several hours. The product can be isolated by cooling and recrystallization.

-

Complexation: Dissolve neodymium(III) nitrate hexahydrate in methanol. In a separate flask, dissolve the Schiff base ligand in methanol.

-

Reaction: Add the ligand solution to the metal salt solution with constant stirring. A typical molar ratio is 1:3 (metal:ligand).

-

Isolation: The resulting complex often precipitates from the solution. It can be collected by filtration, washed with the solvent, and dried in a desiccator.

The rationale for using an alcohol as a solvent is its ability to dissolve both the polar metal salt and the often less polar organic ligand, facilitating a homogeneous reaction mixture. The coordination of the Schiff base to the neodymium ion typically occurs through the imine nitrogen and a deprotonated hydroxyl or carboxyl group, leading to the formation of stable chelate rings.[10][11]

Synthesis with N-Heterocyclic Ligands

N-heterocyclic ligands, such as phenanthroline and bipyridine, are also widely used to construct neodymium complexes. These ligands can either coordinate directly to the metal center or act as counterions in the crystal lattice.[12][13]

Experimental Protocol: Synthesis of a Neodymium(III)-Mepazine Complex [12]

-

Reaction Mixture: Prepare an aqueous solution of neodymium(III) nitrate and a methanolic solution of mepazine hydrochloride.

-

Reflux: Combine the solutions and reflux the mixture on a water bath for approximately 2 hours.

-

Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the complex.

-

Purification: Wash the solid product with methanol and dry it under reduced pressure.

In this case, the refluxing provides the necessary energy to overcome the activation barrier for ligand exchange. The resulting complex can have some of the nitrate ions directly coordinated to the neodymium center, while others may act as counterions to balance the charge.[12]

Formation of Metal-Organic Frameworks (MOFs)

Neodymium(III) nitrate hydrate is also a valuable precursor for the synthesis of neodymium-based Metal-Organic Frameworks (MOFs).[14] MOFs are crystalline materials with porous structures, constructed from metal ions or clusters linked by organic ligands. The choice of precursor can influence the final structure and purity of the MOF.[15] While neodymium(III) chloride is also used, the nitrate salt is a common choice due to its high reactivity.[15][16] The synthesis often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures.

III. Characterization of Neodymium(III) Coordination Complexes

A comprehensive characterization of newly synthesized complexes is essential to determine their structure, purity, and properties. A combination of analytical techniques is typically employed.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and coordination geometry.[13][17] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the complex and provides evidence for ligand coordination to the metal ion through shifts in vibrational frequencies.[12] |

| UV-Visible Spectroscopy | Probes the electronic transitions of the Nd(III) ion (f-f transitions), which are sensitive to the coordination environment. |

| Luminescence Spectroscopy | Investigates the emission properties of the complex, which are highly dependent on the nature of the coordinated ligands and the overall structure.[18] |

| Thermal Analysis (TGA/DSC) | Determines the thermal stability of the complex and provides information about the presence of coordinated or lattice solvent molecules.[8] |

| Molar Conductance | Indicates whether the nitrate ions are coordinated to the metal or are present as free ions in solution, thus revealing the electrolytic nature of the complex.[12] |

The coordination of nitrate groups can be inferred from IR spectroscopy. The appearance of new bands compared to the free nitrate ion indicates its coordination to the metal center. Furthermore, the separation of certain vibrational modes can distinguish between monodentate and bidentate coordination of the nitrate ligand.[12]

IV. The Influence of the Coordination Sphere on Properties and Applications

The arrangement and nature of the ligands surrounding the neodymium(III) ion have a profound impact on the properties of the resulting complex. This structure-property relationship is at the heart of designing functional neodymium-based materials.

Luminescence

Neodymium(III) complexes are known for their characteristic near-infrared (NIR) luminescence, arising from f-f electronic transitions.[3] The intensity and lifetime of this luminescence are highly sensitive to the coordination environment. A key factor is the presence of high-frequency oscillators, such as O-H and C-H bonds, in the vicinity of the Nd(III) ion. These vibrations can quench the luminescence through non-radiative decay pathways. Therefore, a primary strategy to enhance the luminescence of neodymium complexes is to replace coordinated water molecules with ligands that lack such high-frequency oscillators. The coordination of organic ligands can also sensitize the neodymium luminescence through an "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the metal center.

Catalysis

Neodymium-based complexes have emerged as highly effective catalysts, particularly in the polymerization of dienes.[4] Neodymium catalysts are known for their ability to produce polymers with high stereoselectivity. The catalytic activity is influenced by the ligands coordinated to the neodymium center, which can be tuned to control the polymerization process. Neodymium(III) nitrate hydrate often serves as the initial precursor for the synthesis of these catalytically active species.[4][19]

Magnetic Properties

The paramagnetic nature of the Nd(III) ion, arising from its unpaired 4f electrons, makes its complexes interesting for magnetic applications.[7] The magnetic properties are influenced by the crystal field environment created by the surrounding ligands.

V. Future Perspectives and Conclusion

The coordination chemistry of neodymium(III) nitrate hydrate continues to be a vibrant area of research. The development of new ligands and synthetic methodologies will undoubtedly lead to the discovery of novel coordination compounds with enhanced properties. For instance, the design of complexes with specific coordination geometries could lead to materials with improved luminescent quantum yields for applications in bio-imaging and telecommunications. In the realm of catalysis, the synthesis of well-defined, single-site neodymium catalysts derived from the nitrate precursor holds the promise of greater control over polymer microstructure.

References

-

Neodymium nitrate. In Wikipedia; 2023. [Link]

-

Neodymium nitrate. In Crystal growing wiki; 2021. [Link]

-

Neodymium(III) Nitrate Hydrate. American Elements. [Link]

- Verma, S., Shrivastva, S., Amritphale, S. S., & Das, S. (2016). Synthesis and Characterization of Neodymium(III) Ternary Complex Using Lansoprazole and Uracil as Ligands. Asian Journal of Chemistry, 28(10), 2253-2257.

- Gans, P. L., Gill, J. B., & Peterson, C. (1999). Coordination of Lanthanide Nitrates with N,N,N',N'-Tetramethylsuccinamide. Inorganic Chemistry, 38(16), 3645–3652.

- Jayarathne, T., & Zhang, R. (2021). Neodymium Catalysts for Polymerization of Dienes, Vinyl Monomers, and ε-Caprolactone. Polymer Chemistry, 12(44), 6345-6363.

- Hernández-García, A., et al. (2024). The Influence of the Hybrid Compound Nd(NO₃)₃@Zn-MOF on the Growth of Vanilla (Vanilla planifolia Jacks. ex Andrews) Cultured In Vitro: A Preliminary Study. International Journal of Molecular Sciences, 25(17), 9297.

- Sieroń, L., Czylkowska, A., & Raducka, A. (2019). Crystal structure and thermoanalytical study of neodymium(III) complex with 2,4'-bipyridyne. Journal of Structural Chemistry, 60(1), 124–130.

- Melnikov, P., Arkhangelsky, I. V., & de Albuquerque, D. M. (2019). Thermoanalytical behavior of neodymium nitrate hexahydrate Nd(NO3)3·6H2O. Journal of Thermal Analysis and Calorimetry, 139(6), 3735–3741.

- Semenishyn, N. N., Smola, S. S., Rusakova, N. V., Kamalov, G. L., Gorbunova, Y. G., & Tsivadze, A. Y. (2015). Luminescence Features of Neodymium(III) Compounds with Various Tetrapyrrole Macrocycles. Macroheterocycles, 8(2), 167-174.

- Buchard, A., Platel, R. H., Auffrant, A., Le Goff, X. F., Le Floch, P., & Williams, C. K. (2010). Iminophosphorane Neodymium(III) Complexes As Efficient Initiators for Lactide Polymerization. Organometallics, 29(13), 2892–2900.

- S, A., & Geetha, A. (2012). Synthesis, Characterization and Antimicrobial Activity of Pr(III) and Nd(III) Complexes of Schiff base Ligands. Oriental Journal of Chemistry, 28(2), 847-851.

- Jha, V. K., Jha, K., Thakur, B., & Varghese, L. (2011). Complexes of Praseodymium(III) and Neodymium(III) Nitrate with Mepazine. Asian Journal of Chemistry, 23(7), 3285-3286.

- Clegg, W., & Gill, J. B. (1999). Coordination of Lanthanide Nitrates with N,N,N',N'-Tetramethylsuccinamide.

- Gaye, M., et al. (2021). Synthesis, Characterization and Single Crystal X–ray Crystallography of Nd(III) and Pr(III) Complexes with the Tridentate Ligand N’–(1–(pyridin–2–yl)ethylidene)nicotinohydrazide.

- Evans, W. J., Giarikos, D. G., & Ziller, J. W. (2002). Utility of anhydrous neodymium nitrate as a precursor to extended organoneodymium nitrate networks. Inorganica Chimica Acta, 335, 137-142.

- Van der Meer, F., et al. (2024). Electronic Structure of a Neodymium(III) Tris(oxidiacetate)

- Kalinovskaya, I. V., & Zadorozhnaya, A. N. (2018). Luminescent Properties and Electronic Structure of Complex Compounds of Neodymium(III) with Carboxylic Acids. Journal of Applied Spectroscopy, 85(3), 448-453.

- Mariani, P., et al. (2021). On the Coordination Chemistry of the lanthanum(III) Nitrate Salt in EAN/MeOH Mixtures. The Journal of Physical Chemistry B, 125(28), 7856–7865.

- Yimklan, S., et al. (2022). Crystal structure of a three-dimensional neodymium(III) coordination polymer, [Nd2(H2O)6(glutarato)(SO4)2]n.

- Dubey, R. K., Mishra, A. K., Mariya, A., & Kumari, N. (2010). Synthesis and characterization of lanthanum(III) and neodymium(III) complexes containing various Schiff bases. Journal of the Indian Chemical Society, 87(9), 1047-1052.

- Han, Y., & Huynh, H. V. (2009). Mixed carbene-isocyanide Pd(II) complexes: synthesis, structures and reactivity towards nucleophiles. Dalton Transactions, (12), 2201-2209.

- Friebe, L., Nuyken, O., & Obrecht, W. (2006). Neodymium-Based Ziegler/Natta Catalysts and their Application in Diene Polymerization. Advances in Polymer Science, 204, 1-154.

- Singh, A. K., & Sonkar, S. K. (2022). The Atmospheric water harvesting by using Neodymium Metal Organic Framework (MOF-417). Research Square.

-

Neodymium(III) Nitrate Hexahydrate. American Elements. [Link]

- Jayarathne, T. (2013). Development of Neodymium-Based Catalysts for the Polymerization of Dienes and Cyclic Esters.

- Melnikov, P., et al. (2018). Thermal decomposition of praseodymium nitrate hexahydrate Pr(NO3)3·6H2O. Journal of Thermal Analysis and Calorimetry, 131(3), 2631-2636.

- Li, W., et al. (2024).

- Avecilla, F., et al. (2005). Synthesis and Characterization of Lanthanide(III) Nitrate Complexes of an Hexaaza Macrocyclic Ligand. European Journal of Inorganic Chemistry, 2005(16), 3246-3253.

- Choppin, G. R., & Wang, Z. (2000). Complexation of Lanthanides with Nitrate at Variable Temperatures: Thermodynamics and Coordination Modes.

- Dubey, R. K., Mishra, A. K., Mariya, A., & Kumari, N. (2010). Synthesis and characterization of lanthanum(III) and neodymium(III) complexes containing various Schiff bases. Journal of the Indian Chemical Society, 87(9), 1047-1052.

- P. T. D. A., et al. (2024).

- Rao Mangu, S. (2023). What is the effect of metal precursor source on synthesis of MOF?

- Al-Hamdani, A. A. S., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. Scientific Reports, 13(1), 12946.

- Sankar, C., et al. (2014). Single Crystal X-Ray Diffraction Studies on Magnetic Yb5Co4Ge10.

- Verma, S., et al. (2016). Synthesis and Characterization of Neodymium(III) Ternary Complex Using Lansoprazole and Uracil as Ligands. Asian Journal of Chemistry, 28(10), 2253-2257.

- Mariani, P., et al. (2021). On the Coordination Chemistry of the lanthanum(III)

- Li, J., et al. (2023). Neodymium-Mediated Coordinative Chain Transfer Polymerization of Isoprene in the Presence of External Donors. Polymers, 15(21), 4259.

- Al-Majidi, S. M. H., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(19), 6296.

- Ziller, J. W., et al. (2017). Neodymium(III) Complexes Capable of Multi-Electron Redox Chemistry. Chemistry, 23(54), 13301-13304.

- S. A. S., et al. (2018). Luminescence of praseodymium (III) chelates from two excited states (3P0 and 1D2) and its dependence on ligand triplet state energy. Journal of Luminescence, 198, 332-339.

- Guerreiro, H. M., et al. (2021). THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. International Journal of Development Research, 11(1), 43695-43699.

- Varghese, G., & Ittyachen, M. A. (2015). Thermal Decomposition Studies of Neodymium Praseodymium Oxalate Decahydrate Crystals. Transactions of the Indian Ceramic Society, 74(2), 99-102.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. americanelements.com [americanelements.com]

- 6. Neodymium nitrate - Wikipedia [en.wikipedia.org]

- 7. Neodymium nitrate - Crystal growing [en.crystalls.info]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis, Characterization and Antimicrobial Activity of Pr(III) and Nd(III) Complexes of Schiff base Ligands – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Luminescent Properties and Electronic Structure of Complex Compounds of Neodymium(III) with Carboxylic Acids | Kalinovskaya | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 19. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Neodymium(III) Nitrate Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Curve – A Mechanistic Approach to TGA

Thermogravimetric Analysis (TGA) is a cornerstone of material characterization, providing critical data on thermal stability and composition by measuring mass changes as a function of temperature. For a compound like Neodymium(III) nitrate hydrate, Nd(NO₃)₃·6H₂O, TGA is not merely a quality control check; it is a window into the complex transformation from a hydrated salt to a functional ceramic, neodymium oxide (Nd₂O₃). This oxide is a vital component in high-performance magnets, lasers, and catalysts. Understanding its formation from a nitrate precursor is paramount for controlling the final material's properties.

This guide eschews a simple procedural outline. Instead, it offers a field-proven perspective, delving into the causality behind the thermal events observed during the analysis of Nd(NO₃)₃·6H₂O. We will explore the nuanced, multi-step decomposition process, the significance of intermediate species, and the critical influence of experimental parameters. Our objective is to equip you, the scientist, with the expertise to not only perform the experiment but to interpret the results with authoritative confidence.

The Subject Material: Neodymium(III) Nitrate Hexahydrate

Neodymium(III) nitrate hexahydrate is a common precursor for synthesizing neodymium-based materials.[1][2] Its hydrated nature makes it susceptible to thermal decomposition, a process that is far more intricate than a simple sequential loss of water and nitrate groups. The analysis begins with a crystalline solid that undergoes a series of transformations, including melting, condensation, and the formation of amorphous intermediates, before yielding the final crystalline oxide.

The Thermal Decomposition Pathway: A Step-wise Deconstruction

The thermal decomposition of lanthanide nitrate hydrates is a complex, gradual process.[3][4] Unlike simple dehydration events, the process for Nd(NO₃)₃·6H₂O involves overlapping stages of hydrolysis, condensation, and denitrification. Studies on analogous light lanthanide nitrates, such as those of lanthanum and praseodymium, confirm a similar mechanistic pattern.[5][6]

Initial Phase: Melting and Condensation

The process begins not with dehydration, but with the salt melting in its own water of crystallization at approximately 328 K (55 °C).[3][4] In this liquid phase, a complex condensation process is initiated. Rather than individual molecules losing water, multiple monomer units of Nd(NO₃)₃·6H₂O condense to form larger cyclic clusters.[3][4] This initial step is crucial as it creates a multicomponent, multiphase system that is far from equilibrium, setting the stage for the subsequent decomposition steps.[3][4]

Intermediate Phases: Formation of Oxynitrates

As the temperature increases, these clusters begin to decompose, losing volatile products. These are not just water molecules but also nitric acid and its azeotrope (68% HNO₃ – 32% H₂O), indicating a simultaneous internal hydrolysis reaction.[3][5][6] This leads to the formation of a series of amorphous intermediate oxynitrates. The general consensus points to the formation of neodymium oxynitrate (NdONO₃) as a key intermediate before the final decomposition.[7][8]

Final Phase: Conversion to Neodymium Oxide

At higher temperatures, typically in the range of 400 °C to 700 °C, the intermediate oxynitrates undergo the final stage of decomposition.[8] During this step, the remaining nitrate groups are expelled as nitrogen dioxide (NO₂) and oxygen (O₂), leaving behind the thermally stable neodymium oxide (Nd₂O₃).[3][4][5] The final product, Nd₂O₃, is stable at high temperatures, making this a reliable method for its synthesis.[3]

The overall decomposition can be summarized by the following key transitions:

-

Nd(NO₃)₃·6H₂O (solid) → Melt / Liquid Phase

-

Melt / Liquid Phase → Condensed Clusters + H₂O + HNO₃

-

Condensed Clusters → Amorphous Oxynitrates (e.g., NdONO₃) + H₂O + HNO₃ + NOₓ

-

Amorphous Oxynitrates → Nd₂O₃ (solid) + NO₂ + O₂

Below is a visualization of this complex decomposition pathway.

Caption: The multi-stage thermal decomposition pathway of Nd(NO₃)₃·6H₂O.

Quantitative Data Summary

The precise temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere. However, a representative decomposition profile is summarized below. The theoretical mass loss is calculated based on the stoichiometry of the proposed reactions.

| Decomposition Stage | Approximate Temperature Range (°C) | Proposed Chemical Transformation | Volatile Products | Theoretical Mass Loss (%) |

| I: Melting & Initial Decomposition | 55 - 250 | Melting and condensation with loss of water and nitric acid | H₂O, HNO₃ | Variable, complex overlap |

| II: Oxynitrate Formation | 250 - 450 | Decomposition of clusters to form oxynitrates | H₂O, HNO₃, NOₓ | ~45-50% (cumulative) |

| III: Final Oxide Formation | 450 - 750 | NdONO₃ → Nd₂O₃ | NO₂, O₂ | ~62.2% (total) |

The Causality of Experimental Choices: A Self-Validating Protocol

The design of a TGA experiment is critical for obtaining reproducible and interpretable data. Each parameter has a direct impact on the reaction kinetics and the observed transition temperatures.

Core Experimental Protocol

-

Instrument Preparation:

-

Ensure the TGA microbalance is tared and calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan. Platinum or alumina crucibles are recommended due to the corrosive nature of the evolved nitrogen oxides and the high final temperature.

-

-

Atmosphere Selection:

-

Purge the furnace with a high-purity inert gas (Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min).[5] This is crucial to prevent side reactions and to ensure the evolved gases are efficiently removed from the sample area. An oxidizing atmosphere (air) is generally not recommended for mechanistic studies of nitrates as it can complicate the decomposition pathway, although the final product for neodymium is expected to remain Nd₂O₃.

-

-

Sample Preparation:

-

Weigh a small, representative sample of Nd(NO₃)₃·6H₂O, typically between 5-10 mg.[5] A smaller mass minimizes thermal gradients within the sample and ensures better resolution of overlapping thermal events.

-

Distribute the sample evenly across the bottom of the crucible to maximize surface area and facilitate uniform heating.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient (~25-30 °C).

-

Heat the sample at a constant, linear heating rate. A rate of 5 or 10 °C/min is a standard choice.[5] Slower rates can improve the separation of consecutive decomposition steps but increase experiment time. Faster rates may cause overlapping peaks and shift decomposition temperatures to higher values.

-

Continue heating to a final temperature sufficient to ensure complete decomposition to the stable oxide, typically 800-900 °C.[5]

-

Hold at the final temperature for a short period (e.g., 10-15 minutes) to confirm the sample mass has stabilized, indicating the reaction is complete.

-

-

Data Acquisition:

-

Record the sample mass, sample temperature, and time throughout the experiment. Modern instruments will also generate the derivative thermogravimetric (DTG) curve, which plots the rate of mass change and is invaluable for identifying the temperature of maximum decomposition rate for each step.

-

The logical flow of this experimental setup is visualized below.

Caption: A standardized workflow for the TGA of Neodymium(III) Nitrate Hydrate.

Conclusion: From Data to Insight

The thermogravimetric analysis of Neodymium(III) nitrate hydrate is a powerful tool that extends beyond simple material quantification. It reveals a complex narrative of physical and chemical transformations, from a crystalline hydrate to an amorphous melt, through intermediate oxynitrates, and finally to a stable oxide. By understanding the underlying mechanisms and the rationale behind the experimental design, researchers can leverage TGA to precisely control the synthesis of Nd₂O₃, ensuring the desired stoichiometry, purity, and ultimately, performance in its myriad high-technology applications. This guide provides the foundational expertise to transform a standard TGA curve into a rich source of scientific insight.

References

-

Melnikov, P., Arkhangelsky, I., et al. (2019). Thermoanalytical behavior of neodymium nitrate hexahydrate Nd(NO3)3·6H2O. Journal of Thermal Analysis and Calorimetry, 139(6). Available at: [Link]

-

Varghese, G., et al. (2016). Thermal Decomposition Studies of Neodymium Praseodymium Oxalate Decahydrate Crystals. ResearchGate. Available at: [Link]

-

Guerreiro, H. M., et al. (2021). THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. International Journal of Development Research, 11(01), 43694-43699. Available at: [Link]

-

International Journal of Development Research. (2021). Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O. Available at: [Link]

-

Wijesinghe, M., et al. (2020). Catalysis of the Thermal Decomposition of Transition Metal Nitrate Hydrates by Poly(vinylidene difluoride). MDPI. Available at: [Link]

-

Melnikov, P., et al. (2012). Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. ResearchGate. Available at: [Link]

-

Melnikov, P., Arkhangelsky, I., et al. (2019). Thermoanalytical behavior of neodymium nitrate hexahydrate Nd(NO3)3·6H2O. Semantic Scholar. Available at: [Link]

-

IAEA-INIS. (n.d.). Thermal decomposition of praseodymium nitrate hexahydrate Pr(NO3)3·6H2O. Available at: [Link]

-

OSTI.gov. (n.d.). Experimental Screening of Salt Hydrates for Thermochemical Energy Storage for Building Heating Application. Available at: [Link]

-

Leskelä, M., & Niinistö, L. (1980). Thermal decomposition as a preparative route to anhydrous rare earth nitrates. AKJournals. Available at: [Link]

-

Jagadeesh, M. S., & Rhee, C. K. (2007). Thermal Decomposition of Metal Nitrates in Air and Hydrogen Environments. ACS Publications. Available at: [Link]

-

Bendola Publishing. (n.d.). Synthesis and Characterization of Nd2O3 Nanoparticles Using Urea As Precipitation Agent. Available at: [Link]

-

Kato, Y., et al. (2020). Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates. ACS Omega. Available at: [Link]

-

ResearchGate. (2015). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Available at: [Link]

-

ResearchGate. (2021). Thermal Decomposition of Metal Nitrates in Air and Hydrogen Environments. Available at: [Link]

- Google Patents. (2019). CN110510653B - Preparation method of neodymium oxide.

Sources

- 1. bendola.com [bendola.com]

- 2. CN110510653B - Preparation method of neodymium oxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. journalijdr.com [journalijdr.com]

- 6. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Neodymium-Doped Nanoparticles Using Neodymium(III) Nitrate Hydrate: An Application and Protocol Guide

Foreword: The Dawn of Functional Nanomaterials in Advanced Therapeutics

In the landscape of modern materials science and nanomedicine, the precise engineering of nanoparticles with tailored functionalities is paramount. Neodymium (Nd), a rare-earth element, has emerged as a dopant of exceptional interest, capable of bestowing unique optical, magnetic, and catalytic properties upon a variety of host nanomaterials. The incorporation of Nd³⁺ ions into nanoparticle lattices can yield probes for deep-tissue bioimaging, agents for targeted drug delivery, and sensitizers for photodynamic therapy. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for the synthesis of Nd-doped nanoparticles, leveraging the versatile precursor, Neodymium(III) nitrate hydrate. Our focus extends beyond mere procedural instruction to elucidate the underlying scientific principles, empowering researchers to not only replicate but also innovate.

Foundational Principles: The Chemistry of Neodymium Doping

The successful synthesis of Nd-doped nanoparticles hinges on the controlled incorporation of Nd³⁺ ions into a host crystal lattice, replacing host cations or occupying interstitial sites. Neodymium(III) nitrate hydrate (Nd(NO₃)₃·xH₂O) is an ideal precursor due to its solubility in common solvents and the ease with which it releases Nd³⁺ ions into the reaction medium. The choice of synthesis method dictates the mechanism of this incorporation and ultimately influences the physicochemical properties of the final nanoparticles.

The doping process is a delicate interplay of thermodynamics and kinetics. The ionic radius of Nd³⁺ (approximately 0.98 Å) relative to the host cation is a critical factor; a close match facilitates substitutional doping.[1] The reaction conditions—pH, temperature, and precursor concentration—govern the nucleation and growth of the nanoparticles, and by extension, the efficiency and uniformity of Nd³⁺ distribution.[2][3]

Synthesis Methodologies: A Comparative Overview and Detailed Protocols

Several robust methods exist for the synthesis of Nd-doped nanoparticles. Here, we detail three of the most prevalent techniques: co-precipitation, sol-gel, and hydrothermal synthesis. Each method offers distinct advantages and allows for the tailoring of nanoparticle characteristics.

Co-Precipitation: A Facile and Scalable Approach

The co-precipitation method is lauded for its simplicity, low cost, and scalability.[4] It involves the simultaneous precipitation of the host material's precursor and the neodymium dopant from a solution.[5] The key to successful and uniform doping lies in maintaining a homogeneous solution and controlling the rate of precipitation.[6]

-

Precursor Salts: Water-soluble salts such as nitrates, chlorides, or sulfates are chosen for both the host material and the neodymium dopant to ensure a homogeneous initial solution.

-

Precipitating Agent: A base, typically sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is added to increase the pH and induce the formation of insoluble hydroxides or oxides.[2] The rate of addition is critical; a slow, dropwise addition promotes uniform nucleation and growth, leading to a narrower particle size distribution.

-

pH Control: The pH of the reaction medium is a master variable that influences the size, morphology, and even the crystal phase of the resulting nanoparticles.[3] Each material system has an optimal pH range for precipitation.[7]

-

Calcination: A post-synthesis heat treatment (calcination) is often necessary to convert the precipitated hydroxides into the desired oxides and to improve crystallinity. The calcination temperature and duration significantly impact the final particle size and properties.[8][9][10]

This protocol describes the synthesis of ZnO nanoparticles doped with 1 mol% Neodymium.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Neodymium(III) Nitrate Hydrate (Nd(NO₃)₃·xH₂O)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and graduated cylinders

-

Burette

-

pH meter

-

Centrifuge

-

Drying oven

-

Tube furnace

Step-by-Step Methodology:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M aqueous solution of Zinc Nitrate Hexahydrate.

-

Prepare a 0.05 M aqueous solution of Neodymium(III) Nitrate Hydrate.

-

In a 250 mL beaker, combine 99 mL of the zinc nitrate solution with 1 mL of the neodymium nitrate solution to achieve the desired 1 mol% doping concentration.

-

-

Precipitation:

-

Place the beaker containing the mixed precursor solution on a magnetic stirrer and stir vigorously.

-

Slowly add a 1 M NaOH solution dropwise using a burette until the pH of the solution reaches 10. Monitor the pH continuously with a calibrated pH meter.[3]

-

A white precipitate will form. Continue stirring for 2 hours at room temperature to ensure a complete reaction.

-

-

Washing and Separation:

-

Separate the precipitate from the solution by centrifugation at 4000 rpm for 10 minutes.

-

Discard the supernatant and resuspend the pellet in deionized water. Sonicate for 5 minutes to break up agglomerates.

-

Repeat the centrifugation and washing steps three times with deionized water and twice with ethanol to remove any unreacted precursors and byproducts.

-

-

Drying and Calcination:

-

After the final wash, dry the precipitate in an oven at 80°C for 12 hours to obtain a fine powder.

-

Calcine the dried powder in a tube furnace at 500°C for 2 hours in air to yield Nd-doped ZnO nanoparticles.[11]

-

Sol-Gel Synthesis: Precision Control Over Nanoparticle Properties

The sol-gel method offers excellent control over the size, morphology, and homogeneity of the resulting nanoparticles.[12] This process involves the transition of a solution (sol) into a gel-like network, followed by drying and heat treatment.

-

Precursors: Metal alkoxides or metal salts in an alcoholic solvent are commonly used. The hydrolysis and condensation reactions of these precursors form the sol.

-

Solvent and Catalyst: The choice of solvent (e.g., ethanol, methanol) and catalyst (acid or base) influences the rates of hydrolysis and condensation, thereby affecting the structure of the gel network.

-

Stirring and Aging: Continuous stirring ensures homogeneity, while an aging step allows the gel network to strengthen, leading to more uniform nanoparticles after calcination.

Materials:

-

Titanium (IV) isopropoxide (TTIP)

-

Neodymium(III) Nitrate Hydrate (Nd(NO₃)₃·xH₂O)

-

Absolute Ethanol

-

Nitric Acid (HNO₃)

-

Deionized Water

Step-by-Step Methodology:

-

Solution A Preparation:

-

In a dry flask, dissolve a calculated amount of TTIP in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

-

Solution B Preparation:

-

In a separate beaker, dissolve the required amount of Neodymium(III) Nitrate Hydrate in a mixture of absolute ethanol, deionized water, and a few drops of nitric acid (as a catalyst).

-

-

Sol Formation:

-

Slowly add Solution B to Solution A dropwise while stirring vigorously.

-

Continue stirring for 1 hour to form a clear, stable sol.

-

-

Gelation and Aging:

-

Cover the beaker and leave the sol undisturbed at room temperature for 48 hours to form a gel.

-

-

Drying and Calcination:

-

Dry the gel in an oven at 100°C for 12 hours to remove the solvent.

-

Grind the dried gel into a fine powder and calcine it in a furnace at 500°C for 3 hours.

-

Hydrothermal Synthesis: Crystalline Nanoparticles under Elevated Pressure and Temperature

Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at high temperatures and pressures.[5][13] This method promotes the formation of highly crystalline nanoparticles directly from the solution, often without the need for post-synthesis calcination.[14]

-

Autoclave: A Teflon-lined stainless-steel autoclave is used to withstand the high pressures and corrosive environment.[5]

-

Temperature and Pressure: The elevated temperature and pressure increase the solubility of the precursors and accelerate the reaction kinetics, leading to the formation of well-defined crystalline structures.[15]

-

Mineralizer: A mineralizer (e.g., NaOH, KOH) is often added to control the pH and facilitate the dissolution and recrystallization of the material.[13]

Materials:

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

-

Neodymium(III) Nitrate Hydrate (Nd(NO₃)₃·xH₂O)

-

Ammonium Hydroxide (NH₄OH)

-

Deionized Water

Step-by-Step Methodology:

-

Precursor Solutions:

-

Prepare separate aqueous solutions of Calcium Nitrate, Diammonium Hydrogen Phosphate, and Neodymium(III) Nitrate Hydrate at the desired concentrations.

-

-

Reaction Mixture:

-

In a beaker, mix the calcium nitrate and neodymium nitrate solutions.

-

Slowly add the diammonium hydrogen phosphate solution to the mixed nitrate solution under vigorous stirring.

-

Adjust the pH of the mixture to 11 using ammonium hydroxide.

-

-

Hydrothermal Treatment:

-

Transfer the resulting slurry to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 180°C for 24 hours.

-

-

Washing and Drying:

-

After cooling the autoclave to room temperature, collect the precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol.

-

Dry the final product in an oven at 60°C for 24 hours.

-

Characterization of Nd-Doped Nanoparticles

A multi-technique approach is essential to confirm the successful synthesis and doping of the nanoparticles.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase purity, crystallite size.[16] |

| Scanning Electron Microscopy (SEM) | Morphology, particle size, and size distribution.[16] |

| Transmission Electron Microscopy (TEM) | High-resolution morphology, particle size, and lattice fringes.[16] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonds.[17] |

| UV-Visible Spectroscopy (UV-Vis) | Optical properties, band gap energy. |

| Photoluminescence (PL) Spectroscopy | Emission properties, confirmation of Nd³⁺ doping. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition, confirmation of Nd presence. |

Applications in Drug Development

Nd-doped nanoparticles are poised to revolutionize various aspects of drug development and therapy.[18]

Bioimaging and Diagnostics

The unique luminescent properties of Nd³⁺ ions, particularly their emission in the near-infrared (NIR) region, make them excellent probes for deep-tissue bioimaging. The NIR light can penetrate biological tissues with minimal scattering and absorption, allowing for high-resolution imaging of deep-seated tumors or organs.

Targeted Drug Delivery

Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to cancer cells or other diseased tissues.[19] The Nd-doping can provide a diagnostic signal (imaging) while the nanoparticle itself serves as a carrier for therapeutic agents. This theranostic approach allows for simultaneous diagnosis and treatment.

Photothermal and Photodynamic Therapy

Certain Nd-doped nanoparticles can absorb light and convert it into heat (photothermal therapy) or generate reactive oxygen species (photodynamic therapy) to selectively destroy cancer cells. The ability to activate these nanoparticles with NIR light enhances the tissue penetration depth of the treatment.

Anticancer Properties

Recent studies have shown that Nd-doped nanoparticles themselves can exhibit cytotoxic effects on cancer cells.[13][20] Neodymium ions have been reported to interact with DNA, potentially inducing apoptosis in cancer cells.[12] This intrinsic anticancer activity can complement the effects of a loaded drug.

Safety Precautions for Handling Neodymium(III) Nitrate Hydrate

Neodymium(III) nitrate hydrate is an oxidizing agent and can cause skin and eye irritation.[4][16][21][22][23] It is crucial to handle this chemical with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[16]

-

Handling: Avoid breathing dust.[22] Use in a well-ventilated area or under a fume hood.[4] Keep away from heat, sparks, and open flames.[21] Avoid contact with combustible materials.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Path Forward

The synthesis of Nd-doped nanoparticles using Neodymium(III) nitrate hydrate offers a versatile platform for the development of advanced materials for biomedical applications. The choice of synthesis method—co-precipitation, sol-gel, or hydrothermal—should be guided by the desired nanoparticle characteristics and the specific application. By understanding the fundamental principles behind each protocol and adhering to rigorous characterization and safety practices, researchers can unlock the full potential of these remarkable nanomaterials in the fight against disease.

References

-

Nanoscale and Nanoscale Advances Blog. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Neodymium-Doped Zinc Oxide Nanoparticles Catalytic Cathode for Enhanced Efficiency of Microbial Desalination Cells. (2022). MDPI. Retrieved from [Link]

-

Co-precipitation synthesis of highly pure and Mg-doped CdO nanoparticles: from rod to sphere shapes. (2024). RSC Publishing. Retrieved from [Link]

-

Synthesis and Characterization of Nd2O3 Nanoparticles Using Urea As Precipitation Agent. (n.d.). Bendola Publishing. Retrieved from [Link]

-

Synthesis, Characterization, and In Vitro Cytotoxic Evaluation of Neodymium-Doped Cobalt Ferrite Nanoparticles on Human Cancer Cell Lines. (2023). MDPI. Retrieved from [Link]

-

Low Temperature Hydrothermal Synthesis of Cu-Nd Doped Zinc Oxide Nanorods. (2018). ResearchGate. Retrieved from [Link]

-

What is the role of pH in precipitation method of nanoparticle synthesis?. (2014). ResearchGate. Retrieved from [Link]

-

Detailed steps of the co-precipitation method. (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of calcination temperature on nanoparticle morphology and its consequence on optical properties of Nd:Y2O3 transparent ceramics. (2014). CrystEngComm (RSC Publishing). Retrieved from [Link]

-

The Effect of Precipitation pH on Structural Properties of Magnetite Nanoparticles. (2017). AIP Publishing. Retrieved from [Link]

-

Synthesis, Characterization, and In Vitro Cytotoxic Evaluation of Neodymium-Doped Cobalt Ferrite Nanoparticles on Human Cancer Cell Lines. (2023). PubMed. Retrieved from [Link]

-

Co-precipitation synthesis of highly pure and Mg-doped CdO nanoparticles: from rod to sphere shapes. (2024). PMC - PubMed Central. Retrieved from [Link]

-

Doped Zinc Oxide Nanoparticles: Synthesis, Characterization and Potential Use in Nanomedicine. (2021). PMC - NIH. Retrieved from [Link]

-

Influence of calcination temperature on the fluorescence and magnetic properties of Gd2O3:Tb3+, K+ nanoparticles. (2021). Scientific Reports. Retrieved from [Link]

-

Coprecipitation Nanoparticle synthesis | Advantages Disadvantages and experimental process. (2023). YouTube. Retrieved from [Link]

-

Calcination Temperature Reflected Structural, Optical and Magnetic Properties of Nickel Oxide. (2020). MDPI. Retrieved from [Link]

-

Synthesis of ZnO nanoparticles by hydrothermal method. (2007). SciSpace. Retrieved from [Link]

-

Effect of a pH-controlled co-precipitation process on rhodamine B adsorption of MnFe2O4 nanoparticles. (2018). RSC Publishing. Retrieved from [Link]

-

Room-Temperature Ferromagnetism in Cu/Co Co-Doped ZnO Nanoparticles Prepared by the Co-Precipitation Method: For Spintronics Applications. (2022). ACS Omega. Retrieved from [Link]

-

Synthesis, Characterization, and In Vitro Cytotoxic Evaluation of Neodymium-Doped Cobalt Ferrite (CoFe₂₋xNdxO₄, x = 0; 0.01; 0.02; 0.03; 0.05; 0.1) Nanoparticles on Human Cancer Cell Lines[v1]. (2023). Preprints.org. Retrieved from [Link]

-

Elaboration of Functionalized Iron Oxide Nanoparticles by Microwave-Assisted Co-Precipitation: A New One-Step Method in Water. (2023). MDPI. Retrieved from [Link]

-

Neodymium Ion doped ZnO Nanomaterial: Synthesis & Optical properties. (n.d.). IOSR Journal. Retrieved from [Link]

-

Hydrothermal Synthesis of Zinc Oxide Nanoparticles Using Different Chemical Reaction Stimulation Methods and Their Influence on Process Kinetics. (2021). MDPI. Retrieved from [Link]

-

Co-Precipitation Synthesis and Characterization of Nanocrystalline Zinc Oxide Particles Doped with Cu2+ Ions. (2012). Scirp.org. Retrieved from [Link]

-

Effect of Growth and Calcination Temperatures on the Optical Properties of Ruthenium-Doped ZnO Nanoparticles. (2022). MDPI. Retrieved from [Link]

-

Effect of PH on Cobalt Oxide Nano Particles Prepared by Co-Precipitation Method. (2014). Australian Journal of Basic and Applied Sciences. Retrieved from [Link]

-

The process of co-precipitation was applied for the synthesis of ZnO... (n.d.). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet: Neodymium(III) nitrate hexahydrate. (n.d.). Carl ROTH. Retrieved from [Link]

-

Hydrothermal Synthesis of Nanoparticles | Procedure | Advantages and Disadvantages. (2023). YouTube. Retrieved from [Link]

-

Calcination Temperature Reflected Structural, Optical and Magnetic Properties of Nickel Oxide. (2020). ResearchGate. Retrieved from [Link]

-

When do I Control the Ph During Nanoparticle Synthesis?. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis of ZnO Nanoparticles - A Hydrothermal Protocol. (n.d.). IDOSI Journals Home. Retrieved from [Link]

Sources

- 1. Co-precipitation synthesis of highly pure and Mg-doped CdO nanoparticles: from rod to sphere shapes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Neodymium(III) nitrate hydrate - Safety Data Sheet [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Elaboration of Functionalized Iron Oxide Nanoparticles by Microwave-Assisted Co-Precipitation: A New One-Step Method in Water [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of calcination temperature on nanoparticle morphology and its consequence on optical properties of Nd:Y2O3 transparent ceramics - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Influence of calcination temperature on the fluorescence and magnetic properties of Gd2O3:Tb3+, K+ nanoparticles [opg.optica.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. Synthesis, Characterization, and In Vitro Cytotoxic Evaluation of Neodymium-Doped Cobalt Ferrite Nanoparticles on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. scispace.com [scispace.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. blogs.rsc.org [blogs.rsc.org]

- 19. Doped Zinc Oxide Nanoparticles: Synthesis, Characterization and Potential Use in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and In Vitro Cytotoxic Evaluation of Neodymium-Doped Cobalt Ferrite Nanoparticles on Human Cancer Cell Lines [mdpi.com]

- 21. fishersci.com [fishersci.com]

- 22. carlroth.com [carlroth.com]

- 23. fishersci.com [fishersci.com]

Application Note & Protocol: A Guide to Sol-Gel Synthesis of Neodymium-Doped Materials Using Neodymium(III) Nitrate Hydrate

Abstract